molecular formula C11H17ClFN B1449300 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1439899-54-3

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1449300
M. Wt: 217.71 g/mol
InChI Key: NWYYUWJNNCTIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-(2-F-DMPH), is a chiral fluorinated amine that has been widely used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. It is also used as a substrate in biocatalysis and as a substrate in metabolic studies. The hydrochloride salt is the most commonly used form of 3-(2-F-DMPH).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through various methods, demonstrating its potential in chemical synthesis and structural analysis. For instance, Tan Bin (2010) described the synthesis of a related compound, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, through amination and cyclization, highlighting the compound's versatile synthesis routes (Tan Bin, 2010). Huang Ming-zhi et al. (2005) synthesized a structurally similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, and determined its structure via X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).

Chemical Reactions and Compound Libraries

  • The compound and its derivatives have been used in various chemical reactions to create diverse libraries of compounds. For example, G. Roman (2013) used a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions to generate a structurally diverse library (G. Roman, 2013).

Anticancer Activity

  • Derivatives of this compound have been studied for their potential anticancer activity. S. E. Rayes et al. (2020) synthesized derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and found some compounds exhibited inhibitory actions on colon cancer cells (S. E. Rayes et al., 2020).

Neurokinin-1 Receptor Antagonism

  • A derivative of the compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (T. Harrison et al., 2001).

Anti-inflammatory Activity

  • Fluorine-substituted derivatives of the compound have been studied for their anti-inflammatory activity. Yue Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives and found they displayed potential inhibitory effects on inflammation (Yue Sun et al., 2019).

properties

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYYUWJNNCTIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.